Enzymatic Potency: Directly Compare p38alpha IC50 with Standard Inhibitor SB203580
The target compound displays a sub-nanomolar IC50 value against human p38alpha MAP kinase, achieving 1 nM in a FRET-based enzymatic assay [1]. This is markedly more potent than the widely used reference p38 inhibitor SB203580, which has a reported IC50 of 43 nM (0.043 µM) in a comparable in vitro p38alpha inhibition assay [2]. This represents an improvement in enzymatic inhibition of more than 40-fold, a critical advantage in experimental setups requiring complete target engagement at low concentrations.
| Evidence Dimension | p38alpha MAP kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | SB203580: 43 nM (0.043 µM) |
| Quantified Difference | ~43-fold improvement (lower IC50 indicates higher potency) |
| Conditions | Target Compound: FRET assay using biotinylated ATF2 substrate, pH 7.5, 2°C. Comparator: In vitro p38alpha kinase assay. |
Why This Matters
A 43-fold higher enzymatic potency enables significantly lower working concentrations in cell-based assays, reducing off-target effects and vehicle toxicity, which is crucial for reproducible in vitro pharmacology.
- [1] BindingDB. Entry BDBM50352569 (CHEMBL1825146). US8772288, 31. IC50: 1nM for human p38alpha. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50352569 View Source
- [2] Kumar, S., et al. (2018). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. Bioorganic Chemistry, 80, 55-68. PMID: 30138706. IC50 of SB203580 = 0.043 µM. View Source
